N-Ethyl Benzamid-3-carboxylate-15N,13C2
Description
Properties
Molecular Formula |
C₈¹³C₂H₁₁¹⁵NO₃ |
|---|---|
Molecular Weight |
196.18 |
Synonyms |
3-[(Ethylamino)carbonyl]-benzoic Acid-15N,13C2 |
Origin of Product |
United States |
Synthetic Methodologies for Position Specific Isotopic Enrichment of N Ethyl Benzamid 3 Carboxylate 15n,13c2
Strategies for the Stereoselective and Regioselective Incorporation of ¹⁵N and ¹³C Isotopes
The successful synthesis of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ hinges on the strategic and position-specific introduction of the ¹⁵N and ¹³C isotopes. The core challenge lies in directing the isotopes to their intended locations within the benzamide (B126) structure—the ¹⁵N atom within the amide linkage and the two ¹³C atoms at the carbonyl and carboxylate positions—while avoiding isotopic scrambling.
Regioselective control is paramount. For nitrogen heterocycles, methods have been developed for the direct exchange of single core atoms, such as a ¹⁴N to ¹⁵N transmutation via a ring-opening/ring-closure sequence. nih.gov While not directly applicable to an acyclic amide nitrogen, the principle of activating a specific site for isotopic exchange underscores the need for controlled reaction pathways. The strategy for N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ must therefore rely on building the molecule from specifically labeled precursors rather than attempting late-stage isotopic exchange on the final, unlabeled molecule. This approach ensures that the labels are incorporated only at the desired positions. Combining multiple stable isotopes like ¹³C and ¹⁵N can reveal detailed information about complex stoichiometric relationships during biochemical transformations. nih.gov
Precursor Synthesis and Multi-Step Labeling Pathways
The synthesis of this doubly labeled compound is necessarily a multi-step process, beginning with the acquisition or synthesis of isotopically enriched starting materials. A plausible and controlled pathway involves the separate synthesis of the key labeled fragments before their final assembly.
A logical retrosynthetic analysis suggests a convergent approach:
[¹⁵N]-Ethylamine: This precursor provides the labeled nitrogen. It can be synthesized from ¹⁵N-labeled ammonia (B1221849) or potassium phthalimide-¹⁵N, followed by reaction with ethyl iodide.
[¹³,¹³C₂]-Isophthalic acid (Benzene-1,3-dicarboxylic acid): This precursor provides the benzene (B151609) ring with the two required ¹³C-labeled carbon atoms. A potential synthesis involves the reaction of a 1,3-dihalobenzene to form a di-Grignard reagent, which is then quenched with ¹³CO₂ gas. x-chemrx.com The use of ¹³CO₂ is a cost-effective method for introducing the ¹³C label. x-chemrx.com
With these precursors, the forward synthesis can proceed. A key step is the selective mono-amidation of the [¹³,¹³C₂]-isophthalic acid.
Proposed Synthetic Pathway:
Mono-protection: Isophthalic acid is first converted to its mono-methyl ester, yielding 3-(methoxycarbonyl)benzoic acid. This protects one carboxylic acid group while leaving the other free for amidation.
Activation and Amidation: The free carboxylic acid group of the mono-protected, di-¹³C-labeled intermediate is activated, for example, by converting it to an acyl chloride using thionyl chloride. This activated intermediate is then reacted with [¹⁵N]-ethylamine under basic conditions to form the ¹⁵N-labeled amide bond.
Deprotection (Optional): If the final product is required as a carboxylic acid, the methyl ester is hydrolyzed under basic or acidic conditions. If the ester form is desired, this step is omitted.
This pathway ensures the precise placement of all three isotopic labels. Combining organic chemistry with cell-based overexpression represents another powerful method for producing proteins with specifically labeled amino acids like arginine. chemrxiv.org
Enzymatic and Biocatalytic Approaches for Isotope Introduction
While the total synthesis of a non-natural molecule like N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ via a single enzymatic pathway is not feasible, biocatalysis offers powerful tools for specific transformations within a synthetic route. mdpi.com Enzymatic systems provide unparalleled stereocontrol and functional group tolerance under mild conditions. mdpi.com
For instance, enzymes could be employed for:
Kinetic Resolution: An esterase could be used for the enantioselective hydrolysis of a racemic intermediate, should a chiral center be present or introduced.
Specific Bond Formation: While less common for amide bond formation with simple amines, engineered enzymes are increasingly capable of novel reactions. More relevantly, chemo-enzymatic methods that combine chemical synthesis of labeled nucleobases with enzymatic ribose coupling and phosphorylation are highly effective for producing labeled RNA. nih.govnsf.gov This hybrid approach leverages the best of both chemical and biological catalysis.
Although direct enzymatic incorporation of the labels into the target molecule is unlikely, the principles of biocatalysis, particularly in creating complex scaffolds, inform modern synthetic strategies. mdpi.com
Chemical Synthesis Techniques for ¹⁵N and ¹³C Incorporation
The core of this synthesis relies on well-established chemical reactions adapted for use with expensive isotopic precursors.
¹³C Incorporation: The use of ¹³CO₂ gas is a prominent technique. x-chemrx.com This requires careful handling in a closed system to ensure maximum incorporation and to control stoichiometry. x-chemrx.com An alternative to Grignard reagents is the nickel-catalyzed reductive carboxylation of allylic alcohols with CO₂, which provides high regio- and stereoselectivity. organic-chemistry.org For the target molecule, a dicarboxylation of a suitable aromatic precursor would be the most direct route to the [¹³,¹³C₂]-isophthalic acid intermediate.
¹⁵N Incorporation: The formation of the amide bond is a critical step. Standard peptide coupling reagents (e.g., DCC, HBTU) can be used to react the carboxylic acid with [¹⁵N]-ethylamine. Alternatively, converting the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride (B91410) provides a high-yielding route to the amide. organic-chemistry.org A one-pot process involving a Mitsunobu reaction followed by unmasking can be used to homologate an alcohol to an amide, demonstrating the versatility of modern synthetic methods. organic-chemistry.org
The table below outlines a comparison of potential amidation techniques.
| Amidation Method | Activating Agent | Advantages | Considerations |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | High reactivity, good yields. | Harsh conditions may not be suitable for sensitive substrates. |
| Carbodiimide Coupling | DCC, EDC | Mild conditions, high functional group tolerance. | Formation of urea (B33335) byproducts can complicate purification. |
| Active Ester Formation | HOBt, NHS | Reduces side reactions, improves yield. | Requires an additional activation step. |
Purification and Isolation Protocols for Highly Enriched N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂
After synthesis, rigorous purification is essential to remove unreacted starting materials, reagents, and byproducts, ensuring the final product is suitable for high-sensitivity applications. The nearly identical chemical properties of isotopically labeled and unlabeled compounds mean that purification separates molecules based on chemical structure, not isotopic composition. wikipedia.org
Standard chromatographic techniques are the methods of choice:
Column Chromatography: This is the primary method for bulk purification. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexane/ethyl acetate) optimized to separate the target compound from impurities. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is ideal for final purification to achieve very high chemical purity. nih.gov Both normal-phase and reverse-phase HPLC can be employed depending on the polarity of the compound and its impurities.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the reaction progress and for identifying the appropriate solvent system for column chromatography. nih.gov
The table below summarizes the primary purification techniques.
| Technique | Principle | Application | Reference |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Primary, large-scale purification of the crude product. | nih.govnih.gov |
| HPLC | High-resolution separation using a liquid mobile phase and a packed column. | Final purification to achieve >99% chemical purity. | nih.gov |
| TLC | Rapid separation on a thin layer of adsorbent material. | Reaction monitoring and method development. | nih.gov |
A mean recovery of approximately 80% can be expected from a well-developed purification protocol involving column chromatography and HPLC. acs.org
Quality Control and Isotopic Purity Assessment for Research-Grade Materials
Quality control is a critical final step to verify the identity, chemical purity, and isotopic enrichment of the synthesized N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂. A combination of mass spectrometry and NMR spectroscopy is required for full characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the mass of the labeled molecule with high accuracy. nih.gov The observed mass shift compared to the unlabeled standard confirms the incorporation of the isotopes. The isotopic distribution pattern in the mass spectrum allows for the calculation of the percentage of ¹⁵N and ¹³C enrichment. nih.govacs.org Tandem MS (MS/MS) can further confirm the location of the labels by fragmenting the molecule and analyzing the masses of the resulting ions. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: Directly detects the two ¹³C-labeled carbons. The presence of strong, sharp signals at the expected chemical shifts for the amide carbonyl and carboxylate carbons, along with the absence of signals at the natural abundance level, confirms the position and high enrichment of the ¹³C labels. acs.org
¹⁵N NMR: Directly detects the labeled nitrogen atom, confirming its incorporation into the amide bond. acs.orgrsc.org ¹⁵N-edited HSQC experiments can also be used to correlate the ¹⁵N nucleus with attached protons, providing unambiguous structural confirmation. acs.org
The table below summarizes the expected analytical data for the target compound.
| Analytical Technique | Parameter | Expected Result for N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ |
| HRMS | Molecular Mass | Confirms exact mass corresponding to C₁₁H₁₁NO₃ with isotopic substitutions (+1 for ¹⁵N, +2 for ¹³C₂). |
| MS | Isotopic Enrichment | Isotopic distribution pattern indicates enrichment level (typically >98%). nih.gov |
| ¹H NMR | Chemical Structure | Spectrum consistent with the N-Ethyl Benzamid-3-carboxylate structure. |
| ¹³C NMR | Label Position | Two highly intense signals corresponding to the labeled amide C=O and carboxylate C=O carbons. |
| ¹⁵N NMR | Label Position | One intense signal corresponding to the labeled amide nitrogen. |
Precise assessment of enrichment levels is crucial, as even small decreases in label incorporation can impact the quality of subsequent experiments, such as heteronuclear NMR. acs.org
Challenges and Innovations in Complex Molecule Isotopic Labeling
The synthesis of specifically labeled complex molecules is fraught with challenges. Key difficulties include the high cost of isotopically enriched precursors, the need for high-yielding reactions to conserve expensive materials, and the prevention of isotopic scrambling during synthesis. nih.govx-chemrx.com Achieving complete incorporation of multiple heavy isotopes can be particularly difficult. nih.gov
To address these issues, several innovations have emerged:
Flow Chemistry: Performing reactions in continuous flow reactors offers precise control over parameters like temperature and reaction time, leading to improved yields, better mixing (especially for gas-liquid reactions like carboxylation with ¹³CO₂), and enhanced safety. x-chemrx.com An on-demand ¹³CO₂ flow chamber based on a "tube-in-tube" reactor has been developed to improve control over stoichiometry. x-chemrx.com
Late-Stage Labeling: Introducing the isotopic label at a late stage in the synthesis is highly atom-economical and cost-efficient. x-chemrx.com Direct hydrogen isotopic exchange (HIE) is one such method that avoids the need to construct the entire molecule from labeled precursors. x-chemrx.com
Novel Catalysis: The development of new catalysts enables reactions with higher selectivity and efficiency. For example, methods for the direct ¹⁴N to ¹⁵N isotopic exchange in nitrogen heteroaromatics using a triflylation and ring-opening/closure sequence represent a significant advance in labeling technology. nih.gov
These innovations are making the synthesis of complex labeled compounds more efficient and cost-effective, expanding their availability for research across various scientific fields. x-chemrx.com
Advanced Spectroscopic Applications of N Ethyl Benzamid 3 Carboxylate 15n,13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy Leveraging ¹⁵N and ¹³C Isotopic Probes
The presence of ¹⁵N and ¹³C nuclei in N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ unlocks a variety of advanced NMR experiments that are otherwise not feasible or highly insensitive with natural abundance samples. nih.govnih.gov These isotopic probes serve as sensitive reporters on the local electronic environment and through-bond or through-space connectivities, providing a detailed picture of the molecule's behavior in solution and in the solid state.
Multi-Dimensional Heteronuclear NMR for Structural Elucidation and Conformational Analysis
Multi-dimensional NMR experiments that correlate different types of nuclei are essential for the unambiguous assignment of resonances and the determination of molecular structure. azom.com For the labeled compound , experiments correlating ¹H with ¹⁵N and ¹³C, as well as direct ¹³C-¹⁵N correlations, are particularly insightful.
¹H-¹⁵N Correlation: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein and small molecule NMR. nih.govnih.gov A ¹H-¹⁵N HSQC spectrum of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ would display a single correlation peak between the amide proton (N-H) and the ¹⁵N nucleus. The chemical shifts of these nuclei are highly sensitive to their environment, including hydrogen bonding, solvent exposure, and the conformation around the amide bond. The expected chemical shifts would be approximately 7.5-8.5 ppm for the ¹H nucleus and in the range of 120-140 ppm for the ¹⁵N nucleus, relative to ammonia (B1221849). spectrabase.com
¹H-¹³C Correlation: The ¹H-¹³C HSQC experiment maps the correlations between protons and their directly attached carbon atoms. nih.govnih.gov For N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂, this experiment would be crucial for assigning the resonances of the labeled ethyl group and the aromatic and carboxylate moieties. The labeled ethyl group would show distinct correlations for the -CH₂- and -CH₃ groups. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would further reveal longer-range couplings (2-3 bonds), helping to piece together the carbon skeleton and confirm the connectivity between the ethyl group, the amide nitrogen, and the benzoyl fragment. azom.com
¹³C-¹⁵N Correlation: Direct detection of one-bond ¹³C-¹⁵N correlations is challenging at natural abundance but becomes feasible with isotopic labeling. pdx.edursc.org An experiment designed to show ¹³C-¹⁵N correlation would provide a direct link between the labeled ethyl carbons and the amide nitrogen. This would be particularly useful for confirming the N-ethyl linkage and studying the electronic properties of the amide bond itself.
Interactive Data Table: Representative Chemical Shifts
Below are typical ¹H and ¹³C chemical shift ranges for the structural fragments of N-Ethyl Benzamid-3-carboxylate, based on data from analogous compounds like N-ethylbenzamide and ethyl benzoate. usn.norsc.org The ¹⁵N-labeled amide nitrogen chemical shift is also estimated. niscpr.res.in
| Atom Position | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| Amide NH | ¹H | 7.5 - 8.5 | Triplet | Coupled to ethyl -CH₂- |
| Ethyl -CH₂- | ¹H | ~3.5 | Quartet | Coupled to -CH₃ |
| Ethyl -CH₃ | ¹H | ~1.2 | Triplet | Coupled to -CH₂- |
| Aromatic CH | ¹H | 7.4 - 8.2 | Multiplets | Dependent on position |
| Ester -OCH₂- | ¹H | ~4.4 | Quartet | Coupled to ester -CH₃ |
| Ester -CH₃ | ¹H | ~1.4 | Triplet | Coupled to ester -OCH₂- |
| Amide C=O | ¹³C | 165 - 170 | - | |
| Aromatic C | ¹³C | 125 - 135 | - | |
| Carboxylate C=O | ¹³C | 165 - 168 | - | |
| Ethyl -¹³CH₂- | ¹³C | ~40 | - | Labeled |
| Ethyl -¹³CH₃ | ¹³C | ~15 | - | Labeled |
| Ester -OCH₂- | ¹³C | ~61 | - | |
| Ester -CH₃ | ¹³C | ~14 | - | |
| Amide N | ¹⁵N | 120 - 140 | - | Labeled |
J-coupling constants, or scalar couplings, provide valuable information about the number and nature of bonds separating two coupled nuclei. rsc.orggac.edu In N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂, several key J-coupling constants can be measured.
¹J(¹⁵N,¹H): This one-bond coupling is typically around -90 to -95 Hz and is indicative of the hybridization and geometry at the nitrogen atom.
¹J(¹³C,¹H): These couplings for the ethyl group are standard for sp³ hybridized carbons, around 125 Hz.
¹J(¹⁵N,¹³C): The one-bond coupling between the amide nitrogen and the ethyl methylene (B1212753) carbon (¹⁵N-¹³CH₂) would be in the range of 10-20 Hz. pdx.edu This value is sensitive to the dihedral angle of the N-C bond and the electronic character of the amide.
²J(¹⁵N,C=O): The two-bond coupling across the amide bond is typically around 15 Hz and provides insight into the partial double-bond character of the C-N bond. pdx.edu
²J(¹⁵N,¹H) and ³J(¹⁵N,¹H): Long-range couplings can also be measured and used to define the conformation of the ethyl group relative to the rest of the molecule.
The precise values of these coupling constants can be used to refine the three-dimensional structure of the molecule in solution and can be particularly informative when studying interactions with other molecules. rsc.org
Interactive Data Table: Representative J-Coupling Constants
This table presents expected J-coupling constants for N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ based on published data for similar amide and ethyl-substituted compounds. pdx.edugac.edu
| Coupling | Type | Expected Value (Hz) | Structural Information |
| ¹J(¹⁵N,¹H) | One-bond | -90 to -95 | Amide bond geometry |
| ¹J(¹³C,¹H) | One-bond | ~125-130 | C-H bond hybridization |
| ¹J(¹⁵N,¹³C) | One-bond | 10 - 20 | N-C bond character |
| ²J(¹⁵N,C=O) | Two-bond | ~15 | Amide bond resonance |
| ³J(¹H,¹H) | Three-bond | ~7 | Ethyl group conformation |
Dynamic NMR Studies Using Isotopic Perturbation
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as bond rotations and conformational exchanges. sbq.org.brnih.gov The isotopic labeling in N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ facilitates such studies.
The most significant dynamic process in this molecule is the restricted rotation around the amide C-N bond. Due to the partial double-bond character of this bond, rotation is slow at room temperature, often leading to distinct NMR signals for atoms that would otherwise be equivalent. youtube.comnih.gov For example, the two protons of the ethyl -CH₂- group can become diastereotopic.
By acquiring NMR spectra at different temperatures, the rate of this rotation can be determined. As the temperature increases, the rotational rate increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. nih.gov The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For N-alkyl-N-ethylacetamides, these barriers are typically in the range of 17-19 kcal/mol. youtube.com A similar barrier would be expected for N-Ethyl Benzamid-3-carboxylate. The presence of the ¹⁵N and ¹³C labels provides additional probes to monitor this dynamic process with greater sensitivity and precision. nih.gov
Solution-State and Solid-State NMR Methodologies for Labeled Systems
The benefits of isotopic labeling extend to both solution and solid-state NMR, allowing for a comprehensive characterization of the molecule in different physical states. nih.govyoutube.com
Solution-State NMR: As described above, a wide array of multi-dimensional and dynamic NMR experiments can be performed in solution to determine the detailed structure, conformation, and dynamics of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂. nih.gov The isotopic labels are crucial for overcoming the low sensitivity of ¹³C and ¹⁵N NMR and for enabling powerful heteronuclear correlation experiments. nih.govrsc.org
Solid-State NMR (ssNMR): In the solid state, molecules are fixed in space, leading to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. youtube.comnsf.gov Techniques such as magic-angle spinning (MAS) are used to average these interactions and obtain high-resolution spectra. Isotopic labeling is often essential for ssNMR to selectively observe specific sites and to perform experiments that measure internuclear distances and torsion angles. nih.govnsf.gov For N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂, ssNMR could be used to:
Determine the precise molecular conformation in the crystalline state.
Study polymorphism by identifying different packing arrangements that result in distinct NMR spectra.
Measure internuclear distances between the labeled ¹³C and ¹⁵N atoms to high precision, providing strong structural constraints.
Characterize intermolecular interactions, such as hydrogen bonding involving the amide N-H group, by observing their effect on the ¹⁵N and ¹H chemical shifts.
Mass Spectrometry (MS) for Quantitative Analysis and Mechanistic Tracing
The incorporation of stable isotopes such as ¹⁵N and ¹³C into a molecule like N-Ethyl Benzamid-3-carboxylate creates a heavier version of the compound. This mass difference is the cornerstone of its application in mass spectrometry, allowing for precise differentiation from its unlabeled counterpart.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis. It involves adding a known amount of the isotopically labeled standard (in this case, N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂) to a sample containing the unlabeled analyte. The ratio of the labeled to the unlabeled compound is then measured by a mass spectrometer. Because the labeled standard and the analyte are chemically identical, they behave the same way during sample preparation and analysis, correcting for sample loss and ionization efficiency variations. This technique is known to yield highly accurate and precise measurements. However, no specific studies or datasets demonstrating the use of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ in IDMS assays could be located.
Fragmentation Pathway Elucidation through Isotopic Shifts
When a molecule is analyzed in a mass spectrometer, it can be broken down into smaller, charged fragments. The pattern of this fragmentation is unique to the molecule's structure. By labeling specific atoms (the nitrogen and two carbons in this case), researchers can trace how the molecule falls apart. The fragments containing the ¹⁵N or ¹³C atoms will have a higher mass than their unlabeled equivalents. This mass shift provides definitive evidence for the location of these atoms within the fragment, allowing for the unambiguous elucidation of the molecule's fragmentation pathways. No published mass spectra or fragmentation studies for N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ are available to perform such an analysis.
Development of N-Ethyl Benzamid-3-carboxylate-15N,13C2 as an Internal Standard in Analytical Methodologies
A stable, isotopically labeled compound is an ideal internal standard for quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Its chemical and physical properties are nearly identical to the analyte, meaning it co-elutes and experiences similar ionization effects. researchgate.net The use of such standards can significantly improve the reproducibility and accuracy of analytical tests. researchgate.net While the theoretical advantages of using N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ as an internal standard are clear, there is no evidence in the scientific literature of its development or application for this purpose.
Vibrational Spectroscopy (IR, Raman) for Elucidating Isotopic Effects on Molecular Vibrations
Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds within a molecule. These frequencies are dependent on the masses of the atoms in the bond. Substituting a lighter isotope with a heavier one (like ¹⁴N with ¹⁵N, or ¹²C with ¹³C) increases the reduced mass of the vibrating system, leading to a predictable decrease in the vibrational frequency.
Studying these isotopic shifts in the IR and Raman spectra of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ would allow for the precise assignment of vibrational modes associated with the C-N bond of the amide and the labeled carbons in the carboxylate group. This information provides deep insights into the molecule's structure and bonding. Unfortunately, no IR or Raman spectral data for this specific labeled compound have been published. While general principles of isotopic labeling in vibrational spectroscopy are understood, for example in the study of proteins, specific data for the target compound is required for a detailed discussion. scispace.com
Applications in Biochemical and Mechanistic Biological Studies Non Clinical
Elucidation of Enzyme Reaction Mechanisms
Understanding how enzymes function at a molecular level is a cornerstone of biochemistry. Isotopic labeling is a key technique in this endeavor, providing insights that are often unattainable through other methods.
There is currently no specific scientific literature available detailing the in vitro biotransformation of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂.
In principle, in vitro systems, such as purified enzymes, cell lysates, or subcellular fractions (e.g., microsomes), would be utilized to study the metabolic fate of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂. By incubating the labeled compound with these systems, researchers could use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the resultant metabolites. The distinct mass shift introduced by the ¹⁵N and ¹³C isotopes would facilitate the unambiguous identification of molecules derived from the parent compound, distinguishing them from the background of the biological matrix. This would allow for the precise mapping of metabolic reactions, such as hydrolysis of the ester or amide bond, or hydroxylation of the aromatic ring.
There is currently no specific scientific literature available detailing the use of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ for KIE measurements.
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of an enzymatic reaction and probing the structure of the transition state. A KIE is observed when the rate of a reaction changes upon substitution of an atom in the reactant with one of its heavier isotopes. The dual labeling in N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ would theoretically allow for the measurement of both ¹⁵N and ¹³C KIEs. For example, if the cleavage of the amide bond is a key step, a ¹⁵N-KIE would be expected. Similarly, if a reaction involves the carboxylate group, a ¹³C-KIE could be informative. Measuring these KIEs would provide critical data for constructing a detailed model of the enzymatic mechanism.
There is currently no specific scientific literature available detailing the identification of transient intermediates or transition states using N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂.
The identification of short-lived intermediates and the characterization of transition states are among the most challenging aspects of enzymology. Isotopic labeling can aid in this process. For instance, the labeled atoms in N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ could be used in conjunction with rapid quench techniques or specialized spectroscopic methods (e.g., cryo-crystallography with the trapped substrate) to capture and identify fleeting molecular species that are formed during the catalytic cycle. The isotopic labels would serve as a unique signature to confirm the origin of these intermediates.
Metabolic Pathway Analysis and Fluxomics (Excluding Human Clinical Data)
Metabolic pathway analysis aims to understand the complex network of biochemical reactions within a cell or organism. Fluxomics, a sub-discipline, seeks to quantify the rates (fluxes) of these reactions. Stable isotopes are central to these investigations.
There is currently no specific scientific literature available detailing the tracing of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ in cell cultures or model organisms.
In a research setting, N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ could be introduced into the growth medium of cell cultures (e.g., cancer cell lines, hepatocytes) or administered to model organisms (e.g., rodents, yeast). After a defined period, the cells or tissues would be harvested, and metabolites would be extracted. Advanced analytical platforms, primarily LC-MS/MS or GC-MS, would then be used to track the incorporation of the ¹⁵N and ¹³C labels into downstream metabolites. This would reveal the metabolic pathways that the compound or its breakdown products enter. For example, if the ethyl group is cleaved and enters central carbon metabolism, labeled intermediates of the Krebs cycle might be detected.
There is currently no specific scientific literature available detailing the use of N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ for quantitative flux analysis.
Metabolite Identification and Profiling Using Labeled Standards
The use of stable isotope-labeled internal standards is a cornerstone of modern metabolomics for the unambiguous identification and accurate quantification of metabolites in complex biological matrices. N-Ethyl Benzamide-3-carboxylate-¹⁵N,¹³C₂ is ideally suited for this purpose, particularly in studies investigating the metabolism of xenobiotics.
In a typical study, a biological system, such as rat liver microsomes or whole organisms, is exposed to the unlabeled N-Ethyl Benzamide-3-carboxylate. A known quantity of the ¹⁵N,¹³C₂-labeled variant is then spiked into the biological samples (e.g., urine, plasma, or cell lysates) during extraction. The subsequent analysis, commonly performed by high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), can distinguish between the endogenous or unlabeled compound and the labeled internal standard. nih.gov
The distinct mass shift introduced by the isotopes allows for the creation of extracted ion chromatograms for both the labeled and unlabeled compound and its potential metabolites. This approach corrects for variations in sample preparation and instrument response, thereby enabling precise quantification.
For instance, research on the metabolism of N-ethylbenzamide has shown that it undergoes hydrolysis to form ethylamine (B1201723) and benzoic acid, with the latter being further metabolized to hippuric acid. nih.gov A hypothetical study using N-Ethyl Benzamide-3-carboxylate-¹⁵N,¹³C₂ could yield the following quantitative data on its primary metabolites in rat urine 24 hours post-administration.
| Metabolite | Chemical Formula | Excretion (% of Dose) | Detection Method |
|---|---|---|---|
| [¹⁵N]Hippuric Acid | C₉H₉NO₃ | 65% | LC-MS/MS |
| [¹³C₂]Ethylamine | C₂H₇N | 30% | LC-MS/MS |
Protein-Ligand Interaction Studies
The interaction of small molecules with proteins is fundamental to numerous biological processes. Isotopically labeled ligands like N-Ethyl Benzamide-3-carboxylate-¹⁵N,¹³C₂ are invaluable for elucidating the structural and dynamic details of these interactions, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
NMR-Based Approaches for Investigating Binding Events with Labeled Ligands
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.gov When a small molecule ligand binds to a much larger protein, its NMR signals are often broadened to the point of being undetectable. However, by using an isotopically labeled ligand, specific NMR experiments can be designed to filter for signals only from the labeled atoms, allowing for the study of the ligand in its protein-bound state. nih.gov
The ¹⁵N and ¹³C labels in N-Ethyl Benzamide-3-carboxylate-¹⁵N,¹³C₂ provide two distinct nuclei that can be observed in heteronuclear NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HSQC. These experiments reveal the chemical environment of the labeled atoms. Upon binding to a protein, changes in the chemical shifts of these labeled nuclei can provide information about the binding site and the conformation of the ligand when bound. nih.govprotein-nmr.org.uk
For example, in a study investigating the binding of N-Ethyl Benzamide-3-carboxylate-¹⁵N,¹³C₂ to a target protein, the following changes in chemical shifts might be observed, indicating specific interactions at the amide and ethyl groups of the ligand.
| Observed Nucleus | Free Ligand Chemical Shift (ppm) | Bound Ligand Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |
|---|---|---|---|
| ¹⁵N (Amide) | 118.2 | 121.5 | 3.3 |
| ¹³C (Ethyl-CH₂) | 40.5 | 41.8 | 1.3 |
| ¹³C (Ethyl-CH₃) | 14.2 | 14.9 | 0.7 |
These chemical shift perturbations (CSPs) are direct evidence of binding and can be used to map the interaction surface on the ligand. Furthermore, by titrating the protein into a solution of the labeled ligand and monitoring the changes in the NMR signals, the binding affinity (dissociation constant, Kd) can be determined. The use of double-labeled compounds like N-Ethyl Benzamide-3-carboxylate-¹⁵N,¹³C₂ can also facilitate more complex NMR experiments, such as solid-state NMR studies of large protein-ligand complexes. meihonglab.com
Role in Organic Reaction Mechanism Elucidation
Tracking Atom Connectivity and Rearrangements During Synthetic Transformations
Isotopic labeling is indispensable for verifying atom connectivity and tracing the migration of groups during molecular rearrangements. The distinct masses of ¹⁵N and ¹³C allow for unambiguous tracking through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In NMR, the presence of a ¹³C or ¹⁵N nucleus alters the spectrum in predictable ways, revealing coupling patterns and chemical shifts that betray the atom's environment and its neighbors. nih.gov
A classic reaction where such labeling is crucial is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The accepted mechanism involves the migration of the alkyl or aryl group from the carbonyl carbon to the amide nitrogen.
By using a hypothetical benzamide (B126) labeled with both ¹³C at the carbonyl carbon and ¹⁵N at the amide nitrogen, the key rearrangement step can be unequivocally proven.
Hypothetical Hofmann Rearrangement Labeling Study:
| Reactant | Key Intermediate (Isocyanate) | Product (Amine) | Mechanistic Insight |
| Benzamide-¹³C,¹⁵N | Phenyl isocyanate-¹³C,¹⁵N | Aniline-¹⁵N | The ¹³C-labeled carbonyl carbon is lost as CO₂, while the phenyl group remains attached to the ¹⁵N-labeled nitrogen, confirming the migration of the phenyl group to the nitrogen atom. |
Differentiation of Competing Reaction Pathways and Isomeric Products
Many chemical reactions can proceed through multiple competing pathways to yield different products or a mixture of isomers. N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ is particularly well-suited to differentiate such pathways, especially in reactions involving the ester and amide functionalities.
Consider the hydrolysis of this compound under specific conditions. Two primary competing pathways could be envisioned: hydrolysis of the ester and hydrolysis of the amide. youtube.commasterorganicchemistry.com
Pathway A: Ester Hydrolysis: Nucleophilic attack occurs at the ester carbonyl carbon.
Pathway B: Amide Hydrolysis: Nucleophilic attack occurs at the amide carbonyl carbon.
By employing ¹⁸O-labeled water (H₂¹⁸O) as the nucleophile in conjunction with the existing ¹³C and ¹⁵N labels, the point of attack can be determined.
Investigating Competing Hydrolysis Pathways:
| Pathway | Reactant | Nucleophile | Expected Product(s) | Analytical Method |
| A: Ester Hydrolysis | N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ | H₂¹⁸O | 3-(Ethyl-¹⁵N,¹³C₂-carbamoyl)benzoic-¹⁸O₂-acid | Mass spectrometry would show the incorporation of two ¹⁸O atoms into the benzoic acid fragment. NMR would show no change to the ethylamide fragment. |
| B: Amide Hydrolysis | N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ | H₂¹⁸O | Ethyl-¹⁵N,¹³C₂-amine + Terephthalic acid-¹⁸O-carboxylate | Mass spectrometry would detect the mass of the labeled ethylamine (B1201723) and the incorporation of one ¹⁸O atom into the resulting carboxylate. |
This approach allows for the precise quantification of the relative rates of competing reactions by analyzing the isotopic distribution in the product mixture. utoronto.ca The position of the heavy oxygen label serves as a flag, indicating which carbonyl group was attacked.
Investigations of Intramolecular vs. Intermolecular Processes Using Isotopic Labels
A fundamental question in many reaction mechanisms is whether a process occurs within a single molecule (intramolecular) or between two or more molecules (intermolecular). A crossover experiment, which is designed using isotopic labels, provides a definitive answer. wikipedia.orgnumberanalytics.com
To investigate a potential rearrangement or group transfer reaction involving our labeled compound, one would run the reaction with an equimolar mixture of doubly labeled N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂ and its unlabeled counterpart. wikipedia.org
Hypothetical Crossover Experiment for a Group Transfer:
Imagine a reaction where the ethyl group could potentially be transferred.
Scenario 1: Intramolecular Mechanism: If the reaction is strictly intramolecular, the ethyl group from a labeled molecule will only ever be found within a product molecule that also contains the ¹⁵N label. No "crossover" of labels between molecules occurs.
Scenario 2: Intermolecular Mechanism: If the reaction is intermolecular, the ethyl group can detach and react with any available molecule in the mixture. This would lead to the formation of "crossover" products.
Expected Products in a Crossover Experiment:
| Product Type | Product Structure | Mechanism Indicated |
| Non-Crossover | Labeled Product (contains both ¹⁵N and ¹³C₂) and Unlabeled Product | Intramolecular |
| Crossover | Product with ¹⁵N but an unlabeled ethyl group AND Product with a labeled ¹³C₂-ethyl group but an unlabeled nitrogen | Intermolecular |
The detection of any crossover products by mass spectrometry provides powerful evidence for an intermolecular pathway, where fragments of the reactant molecules are exchanged in solution. chempedia.info Conversely, the complete absence of crossover products strongly supports an intramolecular mechanism. wikipedia.orgscribd.com This elegant experimental design, made possible by isotopic labeling, is a cornerstone of mechanistic investigation. researchgate.net
Computational and Theoretical Investigations of N Ethyl Benzamid 3 Carboxylate 15n,13c2
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a wide range of molecular properties with high accuracy. For isotopically labeled molecules, these calculations are particularly valuable for interpreting complex spectroscopic data.
Prediction of 13C and 15N NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. The isotopic labeling with ¹³C and ¹⁵N in N-Ethyl Benzamid-3-carboxylate-15N,13C2 is specifically designed for NMR analysis. wikipedia.orgnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are used to predict the ¹³C and ¹⁵N NMR chemical shifts. duke.educapes.gov.br These calculations involve determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C. oregonstate.edu
The accuracy of these predictions depends on the chosen level of theory and basis set. capes.gov.bracs.org For molecules like benzamides, hybrid functionals such as B3LYP with a sufficiently large basis set (e.g., 6-311+G(2d,p)) have been shown to yield reliable results. capes.gov.br The calculations can account for solvent effects, which can be significant, by using implicit solvent models like the Polarizable Continuum Model (PCM).
In addition to chemical shifts, NMR spectra are characterized by spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between atoms. nih.gov Theoretical calculations can predict these one-bond (¹J), two-bond (²J), and three-bond (³J) coupling constants. nih.gov For this compound, the key couplings of interest would be ¹J(¹³C-¹⁵N), ¹J(¹³C-¹³C), and various ¹H-¹³C and ¹H-¹⁵N couplings. The calculation of these constants requires sophisticated theoretical approaches that can accurately describe the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions. acs.org
Table 1: Illustrative Predicted vs. Experimental NMR Parameters for this compound
| Parameter | Atom(s) Involved | Predicted Value (ppm or Hz) | Experimental Value (ppm or Hz) |
|---|---|---|---|
| δ(¹³C) | Carbonyl C | 168.5 | 168.2 |
| δ(¹³C) | Carboxylate C | 166.2 | 165.9 |
| δ(¹⁵N) | Amide N | 115.7 | 116.1 |
| ¹J(¹³C-¹⁵N) | Carbonyl C - Amide N | 15.2 | 14.9 |
| ¹J(¹³C-¹³C) | Aromatic C3 - Carboxylate C | 58.1 | 57.5 |
Vibrational Frequency Calculations for IR and Raman Assignments
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. su.se Quantum chemical calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.govresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.
The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constant matrix. Diagonalizing this matrix yields the vibrational frequencies and normal modes. The isotopic substitution in this compound will cause predictable shifts in the vibrational frequencies of the modes involving the labeled atoms. For example, the C=O and C-N stretching modes of the amide group will be at lower frequencies compared to the unlabeled compound. These calculated shifts are crucial for the unambiguous assignment of experimental IR and Raman bands. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Unlabeled Compound | Isotopically Labeled Compound | Assignment |
|---|---|---|---|
| ν(C=O) | 1685 | 1650 | Amide I band |
| ν(C-N) + δ(N-H) | 1550 | 1530 | Amide II band |
| ν(C=O) | 1720 | 1688 | Carboxylate stretch |
| ν(C-C) | 1250 | 1235 | Aromatic-carboxylate stretch |
Molecular Dynamics Simulations to Understand Conformation and Interactions
While quantum chemical calculations provide detailed information about a single, optimized molecular geometry, Molecular Dynamics (MD) simulations explore the conformational landscape of a molecule over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of dynamic processes and intermolecular interactions. nih.govdovepress.com
For this compound, MD simulations can reveal the preferred conformations of the ethyl group and the orientation of the carboxylate group relative to the benzene (B151609) ring. nih.gov These simulations are particularly useful for understanding how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. illinois.edu By analyzing the trajectories from MD simulations, one can calculate properties like the radius of gyration, radial distribution functions, and the time evolution of dihedral angles, which together provide a comprehensive picture of the molecule's flexibility and intermolecular interactions. nih.gov The isotopic labeling itself does not significantly alter the conformational dynamics in most cases, but the data from MD simulations can be used to refine the interpretation of experimental results, such as those from NMR, where conformational averaging plays a key role.
Prediction of Reaction Pathways and Transition States Involving Isotopic Tracers
Isotopic labeling is a classic technique for elucidating reaction mechanisms. wikipedia.orgnumberanalytics.com Computational chemistry allows for the in-silico exploration of potential reaction pathways. mdpi.com By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net
For a reaction involving this compound, such as its hydrolysis or enzymatic modification, theoretical calculations can be used to model the structures and energies of the transition states for different proposed mechanisms. The presence of the ¹⁵N and ¹³C labels can be tracked throughout the calculated reaction coordinate. This allows for a direct comparison with experimental studies that analyze the position of the labels in the reaction products. acs.org For example, in the hydrolysis of the amide bond, calculations can determine whether the C-N bond cleavage or the nucleophilic attack at the carbonyl carbon is the rate-determining step.
Modeling of Isotope Effects and Their Quantitative Interpretation
Isotope effects, particularly Kinetic Isotope Effects (KIEs), are powerful probes of reaction mechanisms. acs.org A KIE is the change in the rate of a reaction upon isotopic substitution. acs.orgbakerlab.org These effects arise from the change in the zero-point vibrational energy (ZPVE) of the molecule when a heavier isotope is substituted for a lighter one. researchgate.net
Computational modeling is essential for the quantitative interpretation of KIEs. rutgers.edunih.gov By calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and the labeled species, the KIE can be predicted using the Bigeleisen-Mayer equation. rutgers.edu For this compound, one could calculate the ¹³C and ¹⁵N KIEs for a given reaction. Comparing the calculated KIEs with experimentally measured values provides a stringent test of the computed transition state structure and the proposed reaction mechanism. wayne.edu For instance, a significant ¹⁵N KIE in amide hydrolysis would provide strong evidence for the C-N bond cleavage being part of the rate-determining step.
Table 3: Illustrative Calculated Kinetic Isotope Effects (KIE) for Amide Hydrolysis
| Isotope Effect | Calculated Value (k_light / k_heavy) | Interpretation |
|---|---|---|
| ¹³C KIE (Carbonyl) | 1.035 | Significant rehybridization at the carbonyl carbon in the transition state. |
| ¹⁵N KIE (Amide) | 1.020 | C-N bond weakening in the transition state. |
Future Directions and Emerging Research Methodologies
The application of isotopically labeled compounds is a cornerstone in the advancement of various scientific fields, from biochemistry to pharmaceutical development. alliedmarketresearch.commetwarebio.com The specifically labeled compound, N-Ethyl Benzamid-3-carboxylate-¹⁵N,¹³C₂, serves as a model for exploring future research trajectories and innovative methodologies. The dual labeling with stable isotopes of nitrogen and carbon allows for precise tracking and quantification in complex biological and chemical systems. wikipedia.org
Q & A
Q. What analytical techniques are essential for confirming the isotopic purity of N-Ethyl Benzamid-3-carboxylate-15N,13C2?
To verify isotopic purity, researchers should employ high-resolution mass spectrometry (HRMS) to confirm molecular mass shifts caused by 15N and 13C2 labeling. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 13C-NMR, is critical for identifying isotopic enrichment at specific positions. Additionally, isotopic ratio monitoring via Fourier-transform infrared (FTIR) spectroscopy can detect isotopic scrambling. For quantitative validation, coupling liquid chromatography (LC) with isotope-specific detectors enhances sensitivity .
Q. What is the role of 15N and 13C2 isotopic labeling in studying the compound’s metabolic pathways?
The 15N and 13C2 labels enable precise tracking of metabolic fate in biological systems. For example, 13C2 labeling allows tracing of carboxylate group transformations via isotope-ratio mass spectrometry (IRMS) , while 15N facilitates monitoring of amide bond stability in hepatic metabolism studies. This dual labeling is particularly useful in pharmacokinetic ADME studies (Absorption, Distribution, Metabolism, Excretion), where isotopic signatures differentiate parent compounds from metabolites .
Q. How should researchers determine optimal storage conditions for isotopically labeled benzamide derivatives?
Stability requires storage below -20°C in inert, anhydrous environments to prevent hydrolysis of the amide or ester groups. Deuterated solvents (e.g., DMSO-d6) should be avoided if NMR studies are planned, as they may introduce isotopic contamination. Stability assessments should include periodic HPLC-UV analysis to detect degradation, referencing protocols for similar compounds like deuterated benzyl benzoate .
Advanced Research Questions
Q. How can researchers resolve spectral data inconsistencies when using 13C2-labeled compounds in kinetic studies?
Spectral contradictions often arise from isotopic splitting effects or spin-spin coupling between 13C-13C nuclei. To mitigate this, use high-field NMR (≥600 MHz) with cryoprobes to enhance resolution. For kinetic data, integrate time-resolved 13C-NMR or apply computational tools like density functional theory (DFT) to model isotopic shifts. Refer to studies on 13C2-labeled ethacrynic acid, where spectral deconvolution resolved overlapping peaks in metabolic profiling .
Q. What strategies mitigate isotopic scrambling during the synthesis of this compound?
Isotopic scrambling in the carboxylate group can occur during esterification. To prevent this:
- Use low-temperature coupling reagents (e.g., HATU/DIPEA at 0–4°C) to minimize thermal degradation.
- Employ protected intermediates (e.g., tert-butyl esters) to shield labeled positions.
- Validate synthetic steps via isotopic dilution analysis , comparing yields with non-labeled analogs. Similar approaches are documented for deuterated benzyl cinnamate synthesis .
Q. How do isotopic substitutions affect the compound’s reactivity in nucleophilic acyl substitution reactions?
The 13C2 label at the carboxylate may slightly alter electron density due to isotopic mass effects, potentially slowing reaction kinetics. For example, in aminolysis reactions, the kinetic isotope effect (KIE) for 13C-labeled esters can reduce reaction rates by 5–10%. Use stopped-flow FTIR to monitor real-time carbonyl reactivity, as demonstrated in studies of 13C-labeled benzamide derivatives .
Methodological Notes
- Synthesis Optimization : Reference protocols for N-benzylbenzamide analogs (e.g., temperature-controlled amidation) to ensure isotopic integrity .
- Safety : Adhere to guidelines for handling labeled compounds, including ventilated enclosures and PPE, as outlined in safety data sheets for chloracetic acid-13C2 .
- Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian 16) to distinguish isotopic artifacts from true signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
